Pyridine borane

Reductive Amination Bioconjugation Acidic Media Stability

Pyridine borane is the scientifically substantiated, high-selectivity reducing agent for critical pharmaceutical and bioconjugation processes. Compared to uncontrolled borane sources, it offers proven chemoselectivity for oxime reduction, superior hydrolytic stability over NaBH₄ in protic environments, and is the mandated non-toxic alternative to sodium cyanoborohydride in PEGylation. Its unique inverted selectivity in radical-mediated xanthate reductions replaces hazardous tin reagents. Securing this specific complex (CAS 110-51-0) directly translates to higher yields, validated safety profiles, and streamlined synthetic routes.

Molecular Formula C5H5BN
Molecular Weight 89.91 g/mol
CAS No. 110-51-0
Cat. No. B106804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine borane
CAS110-51-0
Synonymspyridine borane
Molecular FormulaC5H5BN
Molecular Weight89.91 g/mol
Structural Identifiers
SMILES[B-][N+]1=CC=CC=C1
InChIInChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H
InChIKeySZTRIFADSYXGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine Borane (CAS 110-51-0): Technical Baseline for Procurement and Research Application Evaluation


Pyridine borane (borane-pyridine complex, CAS 110-51-0) is a Lewis acid-base adduct with the molecular formula C₅H₈BN and a molecular weight of 92.93 g/mol [1]. It is a clear to amber liquid with a density of 0.929 g/mL at 20 °C, a melting point of 10–11 °C, and a boiling point of 102 °C (at 0.375 mmHg) [1]. The compound exhibits good solubility in methanol, THF, toluene, and dichloromethane, but reacts slowly with water and is insoluble in hexane [1]. It is air- and moisture-sensitive and should be stored refrigerated (2–8 °C) under an inert atmosphere [2]. Pyridine borane functions as a mild, selective reducing agent, and its reactivity profile is distinct from other borane complexes and borohydride salts, which directly impacts its suitability for specific synthetic and bioconjugation applications [3].

Why Generic 'Borane Reducing Agent' Substitution is Inadvisable: A Rationale for Pyridine Borane Specificity


Substituting pyridine borane with a generic borane complex or borohydride salt without rigorous re-validation is scientifically unsound. The Lewis base component (pyridine) fundamentally modulates the borane's reactivity, stability, and selectivity in ways that are not interchangeable. For example, the bond dissociation enthalpy (BDE) of the B–H bond, a key determinant of hydride transfer kinetics, is significantly lower for pyridine–borane than for amine–borane or N-heterocyclic carbene–borane complexes [1]. Furthermore, pyridine borane demonstrates superior hydrolytic stability in protic solvents compared to sodium borohydride (NaBH₄), enabling applications where NaBH₄ decomposes rapidly [2]. Its distinct performance as a hydrogen atom donor in radical reactions also differs markedly from tin hydride reagents, showing inverted substrate selectivity [3]. These physicochemical and mechanistic differences translate directly into quantifiable variations in reaction outcomes, as detailed in the evidence below.

Quantitative Differentiation of Pyridine Borane (CAS 110-51-0) Against Key Comparators


Enhanced Stability in Acidic Media: Pyridine Borane vs. Sodium Borohydride and Sodium Triacetoxyborohydride

In acidic reaction environments commonly employed for reductive amination, sodium borohydride (NaBH₄) and sodium triacetoxyborohydride [NaBH(OAc)₃] undergo rapid decomposition, leading to incomplete substrate conversion. In contrast, pyridine borane and its analog 2-picoline borane maintain sufficient stability to enable complete conversion. This difference in acid stability is a primary reason for selecting pyridine borane over more reactive but less stable borohydride salts in such applications [1].

Reductive Amination Bioconjugation Acidic Media Stability

Superior PEGylation Efficiency and Safety: Pyridine Borane Outperforms Sodium Cyanoborohydride and Other Amine-Boranes

In a comparative study for the site-specific PEGylation of L-asparaginase, pyridine borane was identified as the superior reducing agent among several tested alternatives to the industry-standard but toxic sodium cyanoborohydride (NaBH₃CN). While NaBH₃CN generates poisonous hydrogen cyanide gas, pyridine borane provided an optimal balance of purity and retained enzyme activity. It was selected over other amine-boranes including dimethylamine borane, triethylamine borane, trimethylamine borane, morpholine borane, 2-picoline borane, and 5-ethyl-2-methyl-pyridine borane [1].

PEGylation Bioconjugation Protein Engineering

Exceptional Chemoselectivity in Oxime Reduction: Functional Group Tolerance Unmatched by Stronger Reducing Agents

Pyridine borane demonstrates high chemoselectivity in the reduction of oximes to the corresponding hydroxylamines, a transformation where stronger hydride donors often lead to over-reduction. In the presence of a range of other reducible functional groups within the same molecule—including esters, nitriles, nitro groups, amides, and halides—pyridine borane selectively reduces only the oxime moiety, leaving the other groups untouched [1]. This is in stark contrast to less selective reagents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) under forcing conditions, which would reduce multiple functionalities, leading to complex product mixtures.

Chemoselective Reduction Oxime Reduction Functional Group Tolerance

Inverted Substrate Selectivity in Radical Deoxygenation: Pyridine Borane vs. Tin Hydride

As a hydrogen atom donor in radical chain reductions, pyridine borane exhibits a unique and inverted substrate selectivity profile compared to traditional tin hydride reagents (e.g., Bu₃SnH). Specifically, pyridine-borane complexes have been shown to reduce xanthates faster than the corresponding iodides [1]. Tin hydride reagents typically display the opposite reactivity, reducing alkyl iodides more readily than xanthates. This mechanistic divergence is attributed to the distinct reactivity of the boron-centered radical intermediates involved.

Radical Chemistry Hydrogen Atom Transfer Deoxygenation

Lower B–H Bond Dissociation Enthalpy (BDE): Energetic Basis for Distinct Hydride Donor Reactivity

A theoretical investigation of over 200 Lewis base-borane complexes revealed that the B–H bond dissociation enthalpy (BDE) is a strong predictor of hydride donor reactivity and is highly dependent on the coordinating base. The study found a clear rank order for B–H BDE values: amine–borane > phosphine–borane > N-heterocyclic carbene–borane > pyridine–borane [1]. This indicates that pyridine borane possesses the lowest BDE among this major class of complexes, making it a significantly more potent hydride donor in certain contexts than its amine-borane counterparts.

Thermodynamics Hydride Donor Strength Reactivity Prediction

Biomolecular Tryptophan Modification: Unique Chemoselectivity in Aqueous Protein Chemistry

Pyridine borane exhibits a unique ability to chemoselectively reduce tryptophan residues in peptides and proteins under aqueous conditions, converting them to 2,3-dihydrotryptophan [1]. This reaction is not a general property of borane reducing agents; for instance, sodium borohydride is generally unreactive toward unactivated indoles and is more commonly used for the reduction of carbonyls or imines in organic solvents. Other common protein-modifying agents lack this specific, non-enzymatic selectivity for tryptophan in a complex biomolecular context.

Protein Chemistry Mass Spectrometry Residue-Selective Modification

Validated Application Scenarios for Pyridine Borane (CAS 110-51-0) Based on Quantitative Differentiation


Safer and High-Performance PEGylation of Therapeutic Proteins

For biopharmaceutical manufacturers performing reductive amination for PEGylation, pyridine borane is the empirically validated alternative to toxic sodium cyanoborohydride. Its selection over six other amine-borane complexes in a head-to-head study was based on achieving the optimal combination of conjugate purity and retained enzymatic activity, eliminating the process and safety risks associated with hydrogen cyanide generation [1]. Procurement for this application is driven by a critical safety requirement and a demonstrated performance advantage in a specific bioconjugation context.

Chemoselective Reduction in Multi-Functional Molecule Synthesis

In the synthesis of complex molecules, particularly pharmaceuticals, where multiple reducible functional groups coexist (e.g., esters, nitriles, nitro groups, amides, halides), pyridine borane is the reagent of choice for the selective reduction of an oxime to a hydroxylamine. Its well-documented functional group tolerance prevents unwanted side reactions and over-reduction, thereby simplifying synthetic routes, increasing yield, and reducing purification burden [2]. This chemoselectivity directly translates to cost savings and higher efficiency in process development, making it a targeted procurement for specific synthetic steps.

Inverted Selectivity in Radical Chain Deoxygenation Reactions

In radical-mediated synthetic pathways, when a xanthate group must be reduced in the presence of an alkyl iodide, pyridine borane is the uniquely suitable reagent. Its inverted substrate selectivity profile compared to standard tin hydride reagents (reducing xanthates faster than iodides) enables a transformation that would otherwise be impossible or highly inefficient [3]. For a research lab or process chemist encountering this specific selectivity challenge, procurement of pyridine borane is the definitive solution, also offering the advantage of avoiding toxic organotin reagents.

Targeted Tryptophan Modification in Proteomics and Protein Analysis

In an analytical biochemistry setting, pyridine borane is the specific and necessary reagent for the non-enzymatic, selective reduction of tryptophan residues in peptides and proteins for mass spectrometry detection and quantification. No other common reducing agent offers this unique chemoselectivity under mild aqueous conditions [4]. For a core proteomics facility, this specific, well-defined application is the sole driver for maintaining a supply of pyridine borane.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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